methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10255977
InChI: InChI=1S/C19H15NO3S/c1-10-14(19(22)23-2)15(13-8-5-9-24-13)16-17(20-10)11-6-3-4-7-12(11)18(16)21/h3-9,15,20H,1-2H3
SMILES: CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CS4)C(=O)OC
Molecular Formula: C19H15NO3S
Molecular Weight: 337.4 g/mol

methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC10255977

Molecular Formula: C19H15NO3S

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate -

Specification

Molecular Formula C19H15NO3S
Molecular Weight 337.4 g/mol
IUPAC Name methyl 2-methyl-5-oxo-4-thiophen-2-yl-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C19H15NO3S/c1-10-14(19(22)23-2)15(13-8-5-9-24-13)16-17(20-10)11-6-3-4-7-12(11)18(16)21/h3-9,15,20H,1-2H3
Standard InChI Key CGIFCPGGCIKYJJ-UHFFFAOYSA-N
SMILES CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CS4)C(=O)OC
Canonical SMILES CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CS4)C(=O)OC

Introduction

Methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound belonging to the class of indeno-pyridines. These compounds are often studied for their potential biological activities and unique structural properties. The compound features a fused indeno-pyridine core with a thiophene substituent, which contributes to its electronic and steric properties.

Synthesis

Methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is typically synthesized via multicomponent reactions (MCRs). These reactions involve the condensation of aldehydes, active methylene compounds, and amines in the presence of catalysts such as p-toluenesulfonic acid or sodium acetate under reflux conditions. The inclusion of thiophene derivatives introduces heterocyclic complexity.

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1^{1}H NMR: Provides insights into the hydrogen environment within the molecule.

    • 13^{13}C NMR: Confirms the carbon framework, including aromatic carbons and ester groups.

  • Infrared (IR) Spectroscopy:

    • Key absorptions include:

      • C=O stretch (~1700 cm1^{-1})

      • C-H aromatic stretch (~3100 cm1^{-1})

      • Thiophene-related vibrations (~700–800 cm1^{-1}).

  • Mass Spectrometry (MS):

    • Molecular ion peak confirms the molecular weight.

    • Fragmentation patterns provide additional structural information.

Potential Applications

This compound holds promise in pharmaceutical research as a scaffold for drug development. Its fused heterocyclic system offers opportunities for modification to optimize pharmacokinetic and pharmacodynamic properties.

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